The synthesis of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one typically involves several key steps:
The molecular structure of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one features several important characteristics:
The presence of the amino group allows for hydrogen bonding interactions, which can enhance its solubility and reactivity in biological systems .
8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one participates in several types of chemical reactions:
The mechanism of action for 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one involves its interaction with specific biological targets:
The physical and chemical properties of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one are critical for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Weight | ~229.20 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Storage Conditions | Keep in dark place at 2–8°C |
Stability | Stable under inert atmosphere |
These properties are vital for its application in laboratory settings and pharmaceutical formulations .
8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one has diverse applications across various fields:
8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is a fused heterocyclic compound featuring a benzopyranone (chromen-4-one) core substituted at the 2-position with a tetrazole ring and at the 8-position with an amino group. Its systematic IUPAC name is 8-amino-2-(2H-tetrazol-5-yl)chromen-4-one, with the canonical SMILES representation C1=CC2=C(C(=C1)N)OC(=CC2=O)C3=NNN=N3
[3] [10]. The structure exhibits tautomerism, with the tetrazole ring existing in equilibrium between 1H- and 2H- forms [6]. Key identifiers include:
Table 1: Nomenclature and Identifiers
Category | Designations |
---|---|
IUPAC Name | 8-amino-2-(2H-tetrazol-5-yl)chromen-4-one |
Synonyms | 8-Amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran; SCHEMBL3378970; FT-065868 |
CAS Numbers | 110683-22-2 (free base); 110683-23-3 (HCl salt) |
Molecular Formulas | C₁₀H₇N₅O₂ (free base); C₁₀H₈ClN₅O₂ (HCl salt) |
The compound emerged as a key intermediate during the late 1980s–1990s in synthetic campaigns targeting biologically active chromenones. Its significance grew with its application in synthesizing pranlukast, an anti-asthma drug, where the tetrazole moiety acts as a carboxylic acid bioisostere to enhance metabolic stability [6]. Patent literature (e.g., JP-2011519916-A, CN-106854202-B) details its preparation via:
Table 2: Key Physicochemical Properties
Property | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Weight | 229.19 g/mol | 265.65 g/mol |
Melting Point | >280°C (decomposes) | Not reported |
Boiling Point | 504.4±60.0°C | 515°C at 760 mmHg |
Storage Stability | 2–8°C, argon, light-protected | Room temperature |
Purity Specifications | ≥97% (HPLC) | >97.0% (titration) |
This molecule exemplifies strategic pharmacophore hybridization:
Applications span:
Table 3: Bioactivity Profiles of Derived Compounds
Application | Derivative Structure | Key Activity |
---|---|---|
Anticancer | 2-Aminochromone-N,N-di-1,2,3-triazoles | IC₅₀ 0.11 µM (HeLa); DYRK2 inhibition |
Antibacterial | Chromone-1,2,3-triazole sulfonamides | Growth inhibition of E. coli, S. aureus |
Anti-inflammatory | Furochromone hybrids | COX-2/LOX dual inhibition |
This multifunctionality underscores its role as a "privileged scaffold" in rational drug design, enabling rapid generation of bioactive libraries through click chemistry or palladium-catalyzed couplings [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7